3,3-Diphenylhexamethyltrisiloxane
Overview
Description
3,3-Diphenylhexamethyltrisiloxane is a chemical compound with the molecular formula C18H28O2Si3 and a molecular weight of 360.67 g/mol . It is a clear, colorless liquid with a boiling point of 172°C at 18 mmHg and a density of 0.98 g/cm³ . This compound is part of the organosilicon family, which is known for its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Diphenylhexamethyltrisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsilanediol with hexamethyldisilazane . The reaction is typically carried out in acetonitrile at room temperature (20°C) for about 30 minutes, yielding the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenylhexamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler siloxane compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce simpler siloxane compounds .
Scientific Research Applications
3,3-Diphenylhexamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Its unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: It is used in the production of silicone-based lubricants, sealants, and coatings.
Mechanism of Action
The mechanism of action of 3,3-Diphenylhexamethyltrisiloxane involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cellular processes by interacting with cell membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Octamethyltrisiloxane
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 1,1,3,3,5,5-Hexamethyltrisiloxane
Uniqueness
Compared to similar compounds, 3,3-Diphenylhexamethyltrisiloxane stands out due to its diphenyl groups, which impart unique chemical and physical properties. These groups enhance its stability and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
diphenyl-bis(trimethylsilyloxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2Si3/c1-21(2,3)19-23(20-22(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNMGMSLXRJOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405745 | |
Record name | 3,3-DIPHENYLHEXAMETHYLTRISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797-77-3 | |
Record name | 3,3-DIPHENYLHEXAMETHYLTRISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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